molecular formula C25H41NS2 B2778769 2-(Octadecylthio)benzothiazole CAS No. 200618-68-4

2-(Octadecylthio)benzothiazole

Cat. No.: B2778769
CAS No.: 200618-68-4
M. Wt: 419.73
InChI Key: RBCKELHDGBEBPT-UHFFFAOYSA-N
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Description

2-(Octadecylthio)benzothiazole is a chemical compound with the linear formula C25H41NS2 and a molecular weight of 419.74 .


Molecular Structure Analysis

Benzothiazole derivatives have been studied using density functional theory calculations. The optimized geometry, geometrical parameters, and vibrational spectra were analyzed. The charge distribution diagrams, such as FMO (HOMO-LUMO), energies of HOMO-LUMO, polarizability, hyperpolarizability, MESP and density of states, were calculated .


Chemical Reactions Analysis

Benzothiazole synthesis involves several reactions, including condensation of 2-aminothiophenol with aldehydes in various conditions . The reaction mechanisms of benzothiazole derivatives in the excited state have also been explored .

Scientific Research Applications

Corrosion Protection of Copper

2-(Octadecylthio)benzothiazole (2-OTBT) has been studied for its application in corrosion protection. A self-assembled monolayer (SAM) of 2-OTBT on copper surfaces exhibits excellent corrosion protection efficiency in aqueous NaCl solution. The SAM formation process has been optimized and characterized using techniques like XPS, AFM, and FTIR. This application is crucial in extending the life and reliability of copper-based materials in corrosive environments (Rao, Iqbal, & Sreedhar, 2009).

Therapeutic Potential in Chemistry

Benzothiazoles, including this compound, possess a broad spectrum of pharmacological activities. They are known for their antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. The structural simplicity and ease of synthesis make benzothiazole derivatives promising candidates for developing new therapeutic agents (Kamal, Syed, & Mohammed, 2015).

Inhibition of Steel Corrosion

Benzothiazole derivatives, similar to this compound, have been synthesized to study their effectiveness as corrosion inhibitors for steel in acidic solutions. These inhibitors demonstrate high efficiency and stability, suggesting their potential in protecting steel structures from corrosion, which is particularly useful in industrial and marine environments (Hu et al., 2016).

Mechanism of Action

While the specific mechanism of action for 2-(Octadecylthio)benzothiazole is not available, benzothiazole derivatives have shown potential activity against several infections .

Safety and Hazards

While specific safety data for 2-(Octadecylthio)benzothiazole is not available, benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is toxic if inhaled and harmful if swallowed or in contact with skin .

Future Directions

Benzothiazole and its derivatives continue to be a topic of interest due to their potential activity against several infections and their distinctive structures . Future research may focus on the development of more potent biologically active benzothiazole-based drugs .

Properties

IUPAC Name

2-octadecylsulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H41NS2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-27-25-26-23-20-17-18-21-24(23)28-25/h17-18,20-21H,2-16,19,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKELHDGBEBPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCSC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H41NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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